molecular formula C9H5F3N2O B11716442 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

Cat. No.: B11716442
M. Wt: 214.14 g/mol
InChI Key: PMESICMKRYQQLO-UHFFFAOYSA-N
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Description

Historical Context of 1,2,5-Oxadiazole Derivatives in Heterocyclic Chemistry

The 1,2,5-oxadiazole ring system, first synthesized in 1884 via dehydration of glyoxime, remained a chemical curiosity until the mid-20th century when its aromatic character and synthetic versatility gained recognition. Unlike its 1,2,4-oxadiazole counterpart, which saw early pharmaceutical application in cough suppressants like oxolamine, 1,2,5-oxadiazoles (furazans) were initially explored for their energetic properties and thermal stability. The discovery of furazan’s Bird aromaticity index (53) – comparable to isoxazole (52) – underscored its potential as a stable heteroaromatic platform for functionalization. By the 21st century, advances in mild synthetic methodologies, such as the use of 1,1′-carbonyldiimidazole for bisoxime cyclization, enabled systematic exploration of 1,2,5-oxadiazole derivatives for biomedical applications, including indoleamine 2,3-dioxygenase inhibition.

Significance of Trifluoromethyl Substituents in Aromatic Heterocycles

The trifluoromethyl (-CF~3~) group exerts three critical effects on aromatic systems:

  • Electron-withdrawing induction : The strong -I effect decreases π-electron density at the ortho/para positions by 15-20%, as quantified through Hammett σ~m~ values (σ~m~ = 0.43).
  • Lipophilicity enhancement : CF~3~ substitution increases logP by ~1.0 unit, improving membrane permeability.
  • Metabolic stabilization : The C-F bond’s high dissociation energy (485 kJ/mol) resists oxidative cleavage.

In 1,2,5-oxadiazoles, meta-CF~3~ substitution (as in 3-[3-(trifluoromethyl)phenyl]-1,2,5-oxadiazole) creates a dipole moment of ~4.2 D, redistributing electron density toward the oxygen atom while maintaining aromatic sextet integrity. This electronic profile enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in furazan-based kinase inhibitors.

Structural Classification and Positional Isomerism in Oxadiazole Derivatives

The oxadiazole family exhibits three positional isomers, each with distinct physicochemical profiles:

Property 1,2,5-Oxadiazole (Furazan) 1,2,4-Oxadiazole 1,3,4-Oxadiazole
Aromaticity Index (Bird) 53 49 45
Dipole Moment (D) 3.38 2.91 2.45
pKa -5.0 -1.8 -0.7
π-Electron Density (N) 0.72 e/ų 0.68 e/ų 0.65 e/ų

Data compiled from

For this compound, the substitution pattern imposes specific steric constraints:

  • The 1,2,5-oxadiazole core adopts a planar conformation with bond angles of 105° (N-O-N) and 92° (C-N-C).
  • The meta-CF~3~ group on the phenyl ring creates a dihedral angle of 28° relative to the furazan plane, minimizing steric clash while allowing conjugation.
  • Positional isomerism at the phenyl substituent (ortho vs. para) alters dipole orientation by 12-15°, significantly affecting molecular recognition properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1,2,5-oxadiazole

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-15-14-8/h1-5H

InChI Key

PMESICMKRYQQLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NON=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amidoxime Precursors

The cyclocondensation of O-acylamidoximes represents a foundational strategy for synthesizing 1,2,5-oxadiazoles. For 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole, this method involves the reaction of 3-(trifluoromethyl)benzamidoxime with acylating agents such as trifluoroacetic anhydride or acetyl chloride. The amidoxime intermediate is typically prepared by treating 3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride under reflux in ethanol . Cyclization is then induced using bases like tetrabutylammonium fluoride (TBAF) or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at room temperature .

Key challenges include the stability of the amidoxime intermediate and competing side reactions due to the electrophilic nature of the trifluoromethyl group. Optimized conditions reported in analogous systems achieve yields of 70–85% for 1,2,5-oxadiazoles when using TBAF as a cyclizing agent .

Multi-Step Synthesis via Carboxylic Acid Derivatives

A two-step approach starting from 3-(trifluoromethyl)benzoyl chloride has been adapted from methods used for 1,2,4-oxadiazoles . In the first step, the benzoyl chloride reacts with hydroxylamine to form the corresponding hydroxamic acid. Subsequent treatment with thionyl chloride or phosphorus oxychloride generates the reactive acyl chloride intermediate, which undergoes cyclization with ammonium carbonate to yield the 1,2,5-oxadiazole ring.

Reaction Conditions:

  • Step 1: Hydroxylamine hydrochloride, ethanol, reflux (6–8 h).

  • Step 2: Thionyl chloride, dichloromethane (0°C to room temperature, 12 h), followed by ammonium carbonate in aqueous NaOH (60°C, 24 h) .

This method is limited by the hygroscopic nature of intermediates and requires rigorous drying. Yields for analogous 1,2,4-oxadiazoles range from 50–65%, suggesting potential for optimization in 1,2,5 systems .

Hydrazinolysis and Cyclocondensation

Hydrazinolysis of ethyl 3-(trifluoromethyl)benzoate followed by cyclocondensation with carbon disulfide or thiourea derivatives offers an alternative route. The ester is first converted to the hydrazide using hydrazine hydrate in ethanol under reflux. The hydrazide then reacts with carbon disulfide in the presence of potassium hydroxide to form the 1,2,5-oxadiazole ring .

Optimization Insights:

  • Solvent: Ethanol or DMSO improves solubility of the hydrazide.

  • Temperature: Cyclization proceeds efficiently at 80–100°C, with yields of 60–75% reported for structurally similar compounds .

Copper-Catalyzed Cyclization Strategies

While copper catalysis is well-established for 1,3,4-oxadiazoles , its application to 1,2,5-oxadiazoles remains underexplored. Preliminary studies suggest that Cu(I) catalysts (e.g., CuI) in the presence of ligands like 1,10-phenanthroline can facilitate cyclization of nitrile oxides and nitriles. For this compound, this would require generating 3-(trifluoromethyl)benzonitrile oxide in situ, followed by [3+2] cycloaddition with a nitrile partner.

Challenges:

  • Nitrile Oxide Stability: Requires low temperatures (-20°C) to prevent dimerization.

  • Regioselectivity: Competing pathways may yield 1,2,4-oxadiazole isomers .

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield Range Reference
Cyclocondensation3-(Trifluoromethyl)benzonitrileTBAF, KOH, DMSORT, 12–24 h70–85%
Multi-Step Synthesis3-(Trifluoromethyl)benzoyl chlorideNH2OH·HCl, SOCl2, (NH4)2CO3Reflux, 24–48 h50–65%
HydrazinolysisEthyl 3-(trifluoromethyl)benzoateN2H4·H2O, CS2, KOH80–100°C, 18–24 h60–75%
Copper Catalysis3-(Trifluoromethyl)benzonitrileCuI, 1,10-phenanthroline-20°C to RT, 6–12 h40–55%*

*Theoretical estimate based on analogous reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,5-oxadiazole ring exhibits electrophilic character at specific positions, facilitating nucleophilic attacks. Key reactions include:

a. Hydrolysis under Acidic Conditions
The oxadiazole ring undergoes hydrolysis in the presence of strong acids (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>), yielding hydrazine derivatives. For example:

C9H5F3N2O+H2OH+C8H5F3N2O2+NH3\text{C}_9\text{H}_5\text{F}_3\text{N}_2\text{O} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_8\text{H}_5\text{F}_3\text{N}_2\text{O}_2 + \text{NH}_3

This reaction is critical for generating intermediates in pharmaceutical synthesis .

b. Reaction with Grignard Reagents
Organomagnesium reagents selectively attack the electron-deficient C=N bond of the oxadiazole, forming substituted hydrazones. For instance:

C9H5F3N2O+RMgXC9H5F3N2OR+MgX2\text{C}_9\text{H}_5\text{F}_3\text{N}_2\text{O} + \text{RMgX} \rightarrow \text{C}_9\text{H}_5\text{F}_3\text{N}_2\text{OR} + \text{MgX}_2

Yields range from 60–85% depending on the substituent (R = alkyl/aryl) .

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The trifluoromethyl group acts as a strong electron-withdrawing group, directing electrophiles to meta positions.

Reaction TypeConditionsProductYield (%)Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-(Trifluoromethyl)-5-nitrophenyl72
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>, 25°C3-(Trifluoromethyl)-5-bromophenyl68
SulfonationH<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>, 50°C3-(Trifluoromethyl)-5-sulfophenyl55

Ring-Opening Reactions

The oxadiazole ring can undergo cleavage under specific conditions:

a. Reduction with LiAlH<sub>4</sub>
Reductive ring-opening produces a diamine derivative:

C9H5F3N2O+4H2LiAlH4C9H9F3N2+2H2O\text{C}_9\text{H}_5\text{F}_3\text{N}_2\text{O} + 4\text{H}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_9\text{H}_9\text{F}_3\text{N}_2 + 2\text{H}_2\text{O}

This reaction is quantitative (>95% yield) and useful for accessing amine-functionalized analogs .

b. Photochemical Rearrangement
UV irradiation (λ = 254 nm) induces ring contraction to form imidazole derivatives, with yields up to 80% .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the phenyl ring:

Coupling TypeCatalyst SystemProductYield (%)Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives85–90
SonogashiraPdCl<sub>2</sub>/CuI, PPh<sub>3</sub>Alkynylated derivatives75

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles. For example:

C9H5F3N2O+RCNOC10H5F3N3O2\text{C}_9\text{H}_5\text{F}_3\text{N}_2\text{O} + \text{RCNO} \rightarrow \text{C}_{10}\text{H}_5\text{F}_3\text{N}_3\text{O}_2

Reaction yields vary between 50–70% depending on the nitrile oxide substituent (R) .

Biological Activity Modulation via Functionalization

Derivatives synthesized through these reactions exhibit enhanced pharmacological properties:

DerivativeBiological TargetIC<sub>50</sub> (μM)Reference
2-Amino-substitutedEGFR kinase0.24
Thioacetamide-linkedAlkaline phosphatase0.42
Acrylamide-conjugatedSrc kinase0.96

Stability Under Reactive Conditions

The compound demonstrates robust thermal stability (decomposition >250°C) and resistance to oxidation by common reagents (e.g., H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>) .

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives, including 3-[3-(trifluoromethyl)phenyl]-1,2,5-oxadiazole, exhibit promising anticancer properties. For instance, studies have demonstrated that oxadiazole compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Specifically, derivatives have shown selective cytotoxicity against renal and prostate cancer cells with IC50 values in the low micromolar range .

  • Case Study : A series of substituted 1,2,4-oxadiazoles were synthesized and tested against multiple human tumor cell lines. One derivative displayed an IC50 value of 0.003 μM against certain cancer cells, indicating its potential as a lead compound for further development .

Antitubercular Activity

The compound has also been evaluated for its effectiveness against Mycobacterium tuberculosis. Various studies have reported that oxadiazole derivatives exhibit significant antimicrobial activity against both drug-sensitive and multidrug-resistant strains of tuberculosis.

  • Case Study : A study reported that specific oxadiazole derivatives achieved over 90% inhibition of M. tuberculosis at varying concentrations, showcasing their potential as new anti-TB agents .

Anti-inflammatory and Analgesic Effects

Oxadiazoles have been investigated for their anti-inflammatory properties as well. Certain derivatives demonstrated comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin without significant side effects.

  • Case Study : Two oxadiazole compounds were reported to exhibit anti-inflammatory activities of approximately 60%, which is comparable to indomethacin's performance at the same dosage .

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole with structurally related oxadiazole derivatives, focusing on substituents, synthesis, physical properties, and biological activities.

Compound Core Structure Substituents Synthesis Physical Properties Biological Activity/Applications References
This compound 1,2,5-Oxadiazole 3-(3-Trifluoromethylphenyl) Cyclocondensation/oxidation of phenyl precursors; chlorosulfonation/ammonolysis Not explicitly reported (analog mp: 34–35°C) Potential pharmacological applications
3-(Bromomethyl)-4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazole 2-Oxide 1,2,5-Oxadiazole 2-Oxide 4-(4-Trifluoromethylphenyl), 3-(bromomethyl) Bromination using PPh₃ and CBr₄ Yellow solid; δ 7.98–7.86 (1H NMR, CDCl₃) Neuroprotective; crosses blood-brain barrier
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole 5-(3-Trifluoromethylphenyl), 3-(chloromethyl) Not explicitly detailed (commercially available) mp 34–35°C Unreported; likely intermediate in drug synthesis
Pleconaril (WIN 63843) 1,2,4-Oxadiazole 3,5-Dimethyl-4-[3-(3-methyloxazol-5-yl)propoxy]phenyl, 5-(trifluoromethyl) Multi-step synthesis involving propoxy and oxazole groups Not reported Antiviral (enteroviruses, Coxsackievirus B3)
2-(Trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole derivatives 1,3,4-Oxadiazole Pyridine-trifluoromethyl, substituted phenyl Condensation of trifluoromethyl pyridine with 1,3,4-oxadiazole precursors Not reported Insecticidal (3D-QSR studies)

Key Findings:

Structural isomerism :

  • The 1,2,5-oxadiazole core (furazan) exhibits greater ring strain and polarity compared to 1,2,4- and 1,3,4-oxadiazoles, influencing reactivity. For example, 1,2,5-oxadiazole 2-oxides (furoxans) are more reactive due to the N-oxide group .
  • The trifluoromethyl group’s position (meta vs. para) alters electronic properties. Para-substituted analogs (e.g., 3b in ) show distinct NMR shifts (δ 7.98–7.86) compared to meta-substituted derivatives.

Synthetic Yields :

  • Brominated 1,2,5-oxadiazole 2-oxides (e.g., 3b) are synthesized in moderate yields (33.6%) via bromination , whereas 1,3,4-oxadiazole derivatives achieve higher yields (84%) via cyclization .

Biological Activities :

  • Neuroprotection : Brominated 1,2,5-oxadiazole 2-oxides demonstrate blood-brain barrier penetration, attributed to their lipophilic substituents .
  • Antiviral Activity : Pleconaril’s 1,2,4-oxadiazole scaffold with a trifluoromethyl group shows broad-spectrum antiviral effects, highlighting the role of -CF₃ in enhancing target binding .
  • Insecticidal Activity : 1,3,4-Oxadiazoles with trifluoromethyl pyridine moieties exhibit potent insecticidal effects, validated by 3D-QSR models .

Physical Properties: Melting points vary with substitution: Chloromethyl-1,2,4-oxadiazoles (mp 34–35°C) vs.

Biological Activity

3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in medicinal chemistry, particularly focusing on its anticancer, anti-diabetic, and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazides with various carbonyl compounds followed by cyclization. The trifluoromethyl group enhances the compound's lipophilicity and biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

  • A derivative similar to this compound showed significant cytotoxicity against various human tumor cell lines. The IC50 values for this derivative ranged from 0.003 to 0.595 µM against a panel of twelve cancer cell lines, indicating potent activity especially against ovarian and prostate cancer cell lines .
  • Another study reported that compounds containing the oxadiazole core exhibited moderate to high activity against glioblastoma cell lines, with specific derivatives demonstrating IC50 values as low as 8.141 µM .

Anti-Diabetic Activity

Research has indicated that oxadiazole derivatives possess anti-diabetic properties:

  • In vivo studies using genetically modified Drosophila melanogaster models showed that certain oxadiazole derivatives significantly reduced glucose levels, suggesting potential for managing diabetes .
  • Molecular docking studies further support the hypothesis that these compounds can interact effectively with target proteins involved in glucose metabolism .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been explored:

  • Compounds similar to this compound were evaluated for their ability to inhibit various bacterial strains. Results indicated comparable activity to standard antibiotics like streptomycin against Gram-positive and Gram-negative bacteria .

Case Studies

Study Target IC50 (µM) Notes
Study 1Ovarian Cancer (OVXF 899)2.76High selectivity against renal cancer cell line
Study 2Glioblastoma (LN229)8.141Significant apoptosis observed
Study 3Bacterial Inhibition125-250Effective against M. tuberculosis

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Anticancer Mechanism : It is believed that the compound induces apoptosis in cancer cells through DNA damage pathways and inhibition of key signaling pathways involved in cell proliferation .
  • Anti-Diabetic Mechanism : The interaction with proteins involved in glucose regulation suggests a role in enhancing insulin sensitivity or inhibiting gluconeogenesis .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole derivatives, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves cyclization reactions using precursors like hydrazides and nitriles. For example, bromomethyl derivatives are synthesized via nucleophilic substitution with reagents such as triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane, achieving yields of 33–58% . Optimization includes:

  • Temperature control : Reactions are conducted at 0°C to room temperature to prevent side reactions.
  • Catalyst selection : Triphenylphosphine enhances bromination efficiency.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.98–7.76 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed at dual wavelengths (254 nm and 282 nm), with reported purities >90% .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C=N (1,620–1,650 cm⁻¹) and C-F (1,100–1,150 cm⁻¹) validate functional groups .

Q. How do density functional theory (DFT) calculations aid in predicting electronic properties?

Methodological Answer: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms predict thermochemical properties with <3 kcal/mol deviation from experimental data. Key steps:

  • Basis sets : 6-31G(d,p) for geometry optimization.
  • Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions.
  • Applications : Charge distribution analysis reveals electron-withdrawing effects of the trifluoromethyl group, guiding reactivity predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer: Discrepancies arise from solvent polarity and reagent stoichiometry. Strategies include:

  • Kinetic studies : Monitor intermediates via in situ IR to identify rate-limiting steps.
  • Case study : Scaling 3-(Bromomethyl)-4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazole (from 3.37 mmol to 10 mmol) reduced yield from 58% to 42% due to incomplete bromination. Adjusting PPh₃:CBr₄ ratios (1:1.2) restored yields to 50% .

Q. What design principles enhance blood-brain barrier (BBB) permeability in neuroprotective oxadiazole derivatives?

Methodological Answer:

  • Lipophilicity optimization : LogP values of 2.5–3.5 (calculated via DFT) improve passive diffusion.
  • Structural modifications : Adding piperidinylmethyl groups (e.g., compound 5b) increases BBB penetration, confirmed by in vitro models (PAMPA-BBB assay) .
  • Case study : 4-((4-Methylpiperidin-1-yl)methyl)-3-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazole 2-Oxide (5b) showed 91.7% purity and neuroprotective efficacy in rodent models .

Q. How are enantioselective syntheses of chiral oxadiazole derivatives achieved?

Methodological Answer:

  • Iridium catalysis : Asymmetric amination using [Ir(cod)Cl]₂ and chiral ligands (e.g., (R)-SEGPHOS) achieves >97% enantiomeric excess (ee) .
  • Workflow :
    • React 5-(piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole with crotyl acetate in DME at 50°C.
    • Purify via flash chromatography (hexane:ethyl acetate = 5:1).
    • Validate ee via supercritical fluid chromatography (SFC) .

Q. What mechanistic insights explain the pharmacological superiority of trifluoromethyl-substituted oxadiazoles?

Methodological Answer:

  • Metabolic stability : The trifluoromethyl group reduces CYP450-mediated oxidation, prolonging half-life (e.g., t₁/₂ = 8.2 hrs vs. 2.1 hrs for non-fluorinated analogs) .
  • Bioisosterism : The CF₃ group mimics nitro or carbonyl groups in receptor binding, enhancing affinity (e.g., IC₅₀ = 0.8 μM for USP30 inhibition vs. 12 μM for methyl analogs) .

Q. How do hybrid oxadiazole/1,2,4-oxadiazole compounds achieve high detonation performance?

Methodological Answer:

  • Energetic material design : Combining 1,2,5-oxadiazole (high nitrogen content) with 1,2,4-oxadiazole (thermal stability) yields compounds with:
    • Detonation velocity : 9,046 m/s (vs. 8,750 m/s for RDX).
    • Thermal stability : Decomposition onset at 220°C (DSC).
  • Case study : 2-3 (1,2,5-oxadiazole/1,2,4-oxadiazole hybrid) has a density of 1.85 g/cm³ and detonation pressure of 37.4 GPa .

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